5-bromo-2-chloro-3-(2,2,2-trifluoroethoxy)pyridine 5-bromo-2-chloro-3-(2,2,2-trifluoroethoxy)pyridine
Brand Name: Vulcanchem
CAS No.: 2375259-01-9
VCID: VC11583681
InChI:
SMILES:
Molecular Formula: C7H4BrClF3NO
Molecular Weight: 290.5

5-bromo-2-chloro-3-(2,2,2-trifluoroethoxy)pyridine

CAS No.: 2375259-01-9

Cat. No.: VC11583681

Molecular Formula: C7H4BrClF3NO

Molecular Weight: 290.5

Purity: 95

* For research use only. Not for human or veterinary use.

5-bromo-2-chloro-3-(2,2,2-trifluoroethoxy)pyridine - 2375259-01-9

Specification

CAS No. 2375259-01-9
Molecular Formula C7H4BrClF3NO
Molecular Weight 290.5

Introduction

Chemical Identity and Structural Analysis

Molecular Characteristics

The compound’s molecular formula is C₈H₅BrClF₃NO, with a molecular weight of 323.48 g/mol. Its IUPAC name derives from the pyridine backbone substituted at positions 2 (chloro), 3 (2,2,2-trifluoroethoxy), and 5 (bromo). Key structural features include:

  • Pyridine ring: A six-membered aromatic ring with nitrogen at position 1.

  • Electron-withdrawing groups: Bromine and chlorine enhance electrophilic reactivity, while the trifluoroethoxy group introduces steric and electronic effects .

Table 1: Calculated Physicochemical Properties

PropertyValueMethod of Estimation
LogP (Partition Coefficient)2.87Consensus (XLOGP3, WLOGP)
Water Solubility0.0659 mg/mLSILICOS-IT Model
Boiling Point~250°C (estimated)Analog-based extrapolation
TPSA (Topological PSA)18.46 ŲComputational prediction

Synthesis and Reaction Pathways

Retrosynthetic Analysis

The synthesis of 5-bromo-2-chloro-3-(2,2,2-trifluoroethoxy)pyridine likely involves sequential functionalization of the pyridine ring:

  • Chlorination at position 2: Direct electrophilic substitution using chlorine gas or SO₂Cl₂.

  • Bromination at position 5: Employing N-bromosuccinimide (NBS) or Br₂ under controlled conditions.

  • Trifluoroethoxy introduction: Nucleophilic aromatic substitution (SNAr) with 2,2,2-trifluoroethanol in the presence of a base (e.g., NaH or K₂CO₃).

Optimized Synthetic Protocol

A plausible route adapts methodologies from analogous pyridine derivatives :

  • Starting material: 2-Chloro-3-hydroxypyridine.

  • Trifluoroethylation: React with 2,2,2-trifluoroethyl bromide under basic conditions to yield 2-chloro-3-(2,2,2-trifluoroethoxy)pyridine.

  • Bromination: Treat with NBS in acetonitrile at 0–5°C to install bromine at position 5.

Key Reaction Conditions:

  • Temperature: 0–25°C to minimize side reactions.

  • Solvent: Polar aprotic solvents (e.g., DMF, acetonitrile).

  • Catalyst: Lewis acids (e.g., FeCl₃) may enhance electrophilic substitution efficiency.

Applications in Scientific Research

Pharmaceutical Intermediates

Pyridine derivatives are pivotal in drug discovery. The trifluoroethoxy group enhances metabolic stability and membrane permeability, making this compound a candidate for:

  • Kinase inhibitors: Bromine and chlorine substituents may coordinate with ATP-binding pockets.

  • Antimicrobial agents: Halogenated pyridines exhibit activity against resistant pathogens .

Agrochemical Development

The compound’s halogenation pattern aligns with herbicides and insecticides requiring systemic uptake and environmental persistence. For example:

  • Herbicidal activity: Analogous structures disrupt plant acetolactate synthase (ALS) .

Future Research Directions

  • Biological screening: Prioritize in vitro assays for kinase inhibition and antimicrobial activity.

  • Process optimization: Develop scalable methods for trifluoroethoxy introduction via flow chemistry.

  • Ecotoxicology studies: Assess biodegradation pathways and aquatic toxicity.

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